molecular formula C13H20O8 B13705643 Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside CAS No. 6340-57-4

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside

Cat. No.: B13705643
CAS No.: 6340-57-4
M. Wt: 304.29 g/mol
InChI Key: RTVWBDNQHISFHI-UHFFFAOYSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a synthetic carbohydrate derivative characterized by a pyranose ring structure (six-membered oxygen-containing ring) with three acetyl groups (-OAc) at positions 2, 3, and 4, a methyl group at the anomeric position, and a deoxygenated C6 position. The absence of a hydroxyl group at C6 increases hydrophobicity, making it valuable in glycosylation reactions and drug delivery systems where lipid solubility is critical. Its acetyl groups act as protective moieties, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name

(4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVWBDNQHISFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950969
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28251-53-8, 6340-57-4
Record name NSC403469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside typically involves the acetylation of a hexopyranoside precursor. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets and pathways involved include carbohydrate-processing enzymes and glycosylation pathways .

Comparison with Similar Compounds

Methyl 2,3,4-tri-O-acetyl-6-O-tritylhexopyranoside

  • Structural Differences : The 6-O-trityl group (triphenylmethyl) replaces the 6-deoxy group in the target compound. This bulky substituent increases steric hindrance and molecular weight (C₃₂H₃₄O₉, avg. mass 562.615 g/mol) .
  • Functional Impact : The trityl group is acid-labile, often used for temporary protection during synthesis, whereas the 6-deoxy group in the target compound eliminates the need for subsequent deprotection at C6. The trityl derivative exhibits lower solubility in polar solvents due to its aromatic groups .

Methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside

  • Structural Differences : Benzyl groups at positions 2, 3, and 4 replace acetyl groups, and a hydroxyl group at C6 is protected as an acetyl ester .
  • Functional Impact: Benzyl groups require harsher conditions (e.g., hydrogenolysis) for removal compared to acetyl groups (removable via mild base). The presence of a 6-O-acetyl group increases polarity relative to the 6-deoxy analog, affecting membrane permeability .

Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside

  • Structural Differences: A thio-glycosidic bond (C1-S-Ethyl) replaces the oxygen-glycosidic bond, and the manno configuration (L-series) introduces distinct stereochemistry .
  • Functional Impact: The thio linkage enhances resistance to enzymatic hydrolysis, making it useful for stable glycosidase inhibitors. The L-configuration may alter biological recognition compared to D-configured hexopyranosides .

1,2,3-Tri-O-benzoyl-4-deoxy-4-fluoro-D-xylopyranoside

  • Structural Differences : A xylose backbone (pentose) with benzoyl protection, a fluorine atom at C4, and a deoxygenated C4 position .
  • Functional Impact : Fluorine’s electronegativity stabilizes adjacent bonds, influencing electronic properties. The benzoyl groups increase steric bulk compared to acetyl, slowing reaction kinetics in nucleophilic substitutions .

Key Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties
Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside C₁₁H₁₆O₈ (est.) 2,3,4-OAc; 6-deoxy ~292.24 (est.) Hydrophobic; acid/base-labile acetyl groups
Methyl 2,3,4-tri-O-acetyl-6-O-tritylhexopyranoside C₃₂H₃₄O₉ 2,3,4-OAc; 6-O-trityl 562.615 Bulky trityl group; low polarity
Ethyl 6-deoxy-1-thio-2,3,4-tri-O-acetyl-α-L-mannopyranoside C₁₄H₂₂O₇S 1-thioethyl; 2,3,4-OAc 334.38 Enzymatically stable; L-configuration
Methyl 2,3,4-tri-O-benzyl-6-O-acetyl-α-D-glucopyranoside C₂₉H₃₂O₇ 2,3,4-OBn; 6-OAc 492.56 Requires hydrogenolysis; moderate polarity

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-deoxyhexopyranoside is a glycoside derivative that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20O8
  • Molecular Weight : 304.3 g/mol
  • InChI Key : RTVWBDNQHISFHI-HCTNGXQSSA-N

The compound is characterized by three acetyl groups and a deoxy sugar moiety, which contribute to its solubility and reactivity in biological systems. Its structural formula can be represented as follows:

C13H20O8\text{C}_{13}\text{H}_{20}\text{O}_{8}

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, particularly through inhibition of TLR4 signaling, which plays a crucial role in the immune response.
  • Glycosylation Reactions : It serves as a substrate in glycosylation reactions catalyzed by glycosynthases, highlighting its utility in synthetic carbohydrate chemistry.
  • TLR4 Inhibition : this compound has been shown to inhibit TLR4-mediated signaling pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharides (LPS) .
  • Glycosynthase Activity : The compound acts as a glycosyl donor in enzymatic reactions facilitated by engineered glycosynthases, allowing for the synthesis of complex oligosaccharides .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus .

Case Study 2: Anti-inflammatory Response

In an animal model of sepsis induced by LPS injection, administration of this compound resulted in a marked decrease in serum levels of pro-inflammatory cytokines. Histological analysis revealed reduced tissue damage compared to control groups .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityMIC of 25 µg/mL against S. aureus
Anti-inflammatory EffectsReduced TNF-α and IL-6 levels post-LPS treatment
Glycosylation ApplicationsEffective donor for glycosynthases

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